
Phenylalanine betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanine betaine is an amino acid betaine derived from phenylalanine. It is a zwitterionic compound, meaning it has both positive and negative charges within the same molecule. This compound is of interest due to its potential biological and chemical properties, which are derived from its parent amino acid, phenylalanine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylalanine betaine can be synthesized through the reaction of phenylalanine with betaine aldehyde. The reaction typically involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to an alcohol, forming the betaine structure.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms can be designed to overproduce phenylalanine, which can then be chemically modified to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylalanine betaine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of phenylalanine N-oxide.
Reduction: Formation of phenylalanine alcohol.
Substitution: Formation of halogenated phenylalanine derivatives.
Applications De Recherche Scientifique
Phenylalanine betaine has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in amino acid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in reducing homocysteine levels in the blood.
Mécanisme D'action
Phenylalanine betaine primarily functions as a methyl donor in biological systems. It transfers a methyl group via the enzyme betaine homocysteine methyl transferase, converting homocysteine back into methionine and dimethylglycine. This process helps maintain methionine homeostasis and reduces homocysteine levels, which is beneficial for cardiovascular health .
Comparaison Avec Des Composés Similaires
- Glycine betaine
- Alanine betaine
- Proline betaine
- Tryptophan betaine
Comparison: Phenylalanine betaine is unique due to its phenyl group, which imparts distinct chemical properties compared to other betaines. For example, glycine betaine lacks the aromatic ring, making it less hydrophobic and less reactive in electrophilic aromatic substitution reactions. This compound’s unique structure allows it to participate in a broader range of chemical reactions and potentially offers different biological effects .
Propriétés
Numéro CAS |
125982-49-2 |
|---|---|
Formule moléculaire |
C12H18NO2+ |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium |
InChI |
InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/p+1/t11-/m0/s1 |
Clé InChI |
XTFQIRIHLGODFV-NSHDSACASA-O |
SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |
SMILES isomérique |
C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
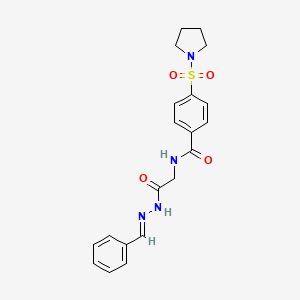
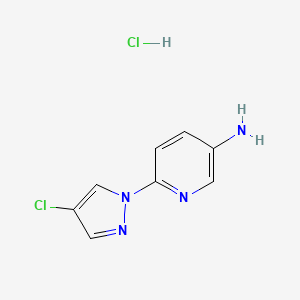
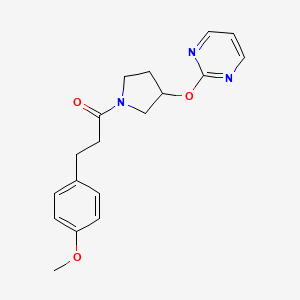
![2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide](/img/structure/B2532954.png)

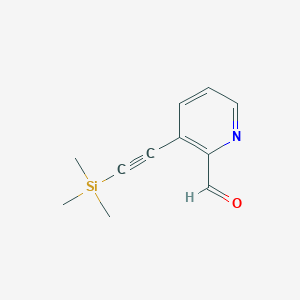
![11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2532957.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)
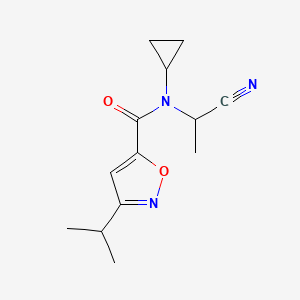
![N-(2,6-difluorophenyl)-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2532962.png)
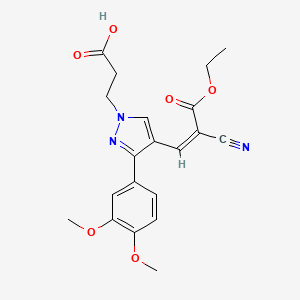

![1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(pyridin-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2532966.png)
